Neodulin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13401-64-4 |
|---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(1R,13R)-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene |
InChI |
InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1 |
InChI Key |
VZDPNKZCXYBWLM-SGTLLEGYSA-N |
SMILES |
C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Canonical SMILES |
C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Synonyms |
NSC 356827; Edulin; (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran |
Origin of Product |
United States |
Phytochemistry and Isolation of Neodulin
Botanical Sources and Geographic Distribution
Neodulin has been identified in several plant species, primarily within the Fabaceae family. Its presence varies depending on the plant source and geographical location.
Neorautanenia mitis as a Primary Source
Neorautanenia mitis is recognized as a significant source of this compound. Phytochemical studies on the root extracts of Neorautanenia mitis, a plant found in Nigeria and other parts of Africa, have led to the isolation of this compound among other compounds. colab.wsmdpi.comnih.govresearchgate.netresearchgate.net N. mitis is a medicinal plant traditionally used in Nigeria. mdpi.comnih.gov this compound, along with pachyrrhizine, neotenone, and dolineone, were found to be among the most abundant compounds isolated from N. mitis roots. colab.wsmdpi.comresearchgate.net
Neorautanenia edulis as a Source
Neorautanenia edulis is another plant species from which this compound has been isolated. journals.co.za this compound (also referred to as edulin) is considered a main isoflavanoid constituent from N. edulis. journals.co.za It has been isolated from the root bark of Neorautanenia edulis.
Pachyrrhizus erosus as a Source
Pachyrrhizus erosus, commonly known as the yam bean, has also been identified as a source of this compound. journals.co.zaneliti.comneliti.comnih.govresearchgate.netthieme-connect.commdpi.com Studies on the seeds of Pachyrrhizus erosus have resulted in the isolation of this compound, classified as a known pterocarpan (B192222). neliti.comneliti.comnih.govthieme-connect.commdpi.com
Comparative Analysis of this compound Content Across Species
While this compound is found in Neorautanenia mitis, Neorautanenia edulis, and Pachyrrhizus erosus, the relative abundance can vary. In Neorautanenia mitis, this compound was reported as one of the most abundant compounds among the 20 isolated from the roots. colab.wsmdpi.comresearchgate.net Neorautanenia edulis is noted to have this compound as a main isoflavanoid constituent. journals.co.za Although this compound has been isolated from Pachyrrhizus erosus seeds, its comparative abundance relative to other compounds like rotenone (B1679576) and pachyrrhizin (B167740) has been noted in some studies, with quantification of pachyrrhizin and rotenone in seeds being reported in the range of mg/g. mdpi.com
Extraction Methodologies
The extraction of this compound from plant material typically involves solvent-based techniques.
Solvent-Based Extraction Techniques (e.g., Dichloromethane (B109758), Ethanol)
Solvent extraction is a common method for isolating this compound from its botanical sources. For instance, in studies on Neorautanenia mitis roots, successive extraction has been performed using solvents such as dichloromethane (DCM) and ethanol (B145695). mdpi.com The dried and pulverized root material was extracted with DCM and subsequently with ethanol. mdpi.com These extracts were then subjected to further chromatographic separation techniques to isolate pure compounds like this compound. mdpi.com Dichloromethane is considered a nonpolar solvent, while ethanol is a polar solvent, and the choice of solvent can influence the types and amounts of compounds extracted based on their polarity. researchgate.netualberta.ca Polar solvents, including ethanol and aqueous mixtures, are frequently used for recovering polyphenols from plant matrices. researchgate.netnih.gov Dichloromethane is also used for the extraction of less polar flavonoids, such as isoflavone (B191592) aglycones. nih.gov The extraction yield and the specific compounds recovered are dependent on the solvent used, as different compounds have varying solubilities in different solvents. researchgate.netresearchgate.net
Table 1: Botanical Sources of this compound
| Botanical Source | Plant Part | Geographic Distribution (Mentioned) |
| Neorautanenia mitis | Roots | Nigeria, Africa |
| Neorautanenia edulis | Root bark | Not specified in detail journals.co.za |
| Pachyrrhizus erosus | Seeds | Not specified in detail neliti.comneliti.comnih.govresearchgate.netthieme-connect.commdpi.com |
Table 2: Example Extraction Yields from Neorautanenia mitis Roots
| Solvent | Yield (%) |
| Dichloromethane | 1.5 |
| Ethanol | 1.4 |
Note: Data derived from a specific study on Neorautanenia mitis roots. mdpi.com
Optimization of Extraction Protocols for Maximizing this compound Yield
Optimization of extraction protocols is crucial for maximizing the yield of this compound from plant sources. While specific detailed studies solely focused on optimizing this compound extraction were not extensively found, general principles of plant natural product extraction optimization apply. Factors influencing extraction efficiency include the choice of solvent, extraction time, temperature, and the particle size of the plant material.
Research on the extraction of other flavonoids and natural compounds from plant matrices highlights the importance of these parameters. For instance, studies on optimizing the extraction of flavonoids from Xanthoceras sorbifolia utilized response surface methodology to determine optimal conditions, considering factors like solvent composition, liquid-to-solid ratio, temperature, and extraction time. researchgate.net Similarly, optimization of supercritical carbon dioxide extraction of nomilin (B1679832) from citrus seeds involved varying pressure, temperature, and entrainer dosage to maximize yield. spkx.net.cn These studies demonstrate that systematic variation and analysis of extraction parameters are key to improving the recovery of target compounds.
In the context of Neorautanenia species, traditional extraction methods have involved using solvents like hot acetone (B3395972), petroleum ether, benzene (B151609), dichloromethane (DCM), and ethanol. journals.co.zasemanticscholar.orgmdpi.comnih.gov For example, dried and ground roots of N. edulis were extracted with hot acetone. journals.co.za Another protocol for N. mitis involved successive extraction with dichloromethane and ethanol. semanticscholar.orgmdpi.comnih.gov The yields obtained from these extractions can vary depending on the plant species, the specific plant part used (e.g., roots), and the extraction method employed. For N. mitis, dichloromethane and ethanol extracts from 1000 g of dried root material yielded 15 g (1.5%) and 14.1 g (1.4%) respectively. mdpi.comnih.gov
Isolation and Purification Techniques
Following initial extraction, a series of isolation and purification techniques are employed to obtain pure this compound.
Chromatographic Separation Methods (e.g., Column Chromatography, Preparative Thin-Layer Chromatography)
Chromatographic methods are widely used for the separation of this compound from other compounds present in the crude extract. Column chromatography (CC) is a common technique. In one study, crude crystalline material containing this compound was fractionated by chromatography on activated alumina (B75360) using benzene as the eluent. journals.co.za Another approach involved separating components of a dichloromethane extract of N. mitis roots using column chromatography over silica (B1680970) gel. researchgate.netuow.edu.ausemanticscholar.orgmdpi.com Gradient elution systems with varying solvent polarities, such as ethyl acetate (B1210297)/hexanes, are often employed in silica gel column chromatography to achieve separation. semanticscholar.orgmdpi.com
Preparative thin-layer chromatography (PTLC) is another valuable technique for purifying smaller quantities of compounds or further purifying fractions obtained from column chromatography. researchgate.netmdpi.com Thin-layer chromatography (TLC) is also routinely used to monitor the separation process and check the profiles of different fractions. mdpi.comjournals.co.za
Crystallization Techniques
Crystallization is a common purification step used to obtain solid, pure compounds. After chromatographic separation, fractions containing this compound can be subjected to crystallization from suitable solvents. For instance, a yellow resinous precipitate obtained from a petroleum ether extract was reported to crystallize on trituration with ether. journals.co.za Crude crystalline product obtained from a benzene extract was similarly triturated with ether to yield further crystalline material. journals.co.za Recrystallization from solvents like acetone or ethyl acetate has also been used to obtain colorless needles of related compounds, suggesting these solvents could be suitable for this compound crystallization depending on its solubility properties. journals.co.za
Purity Assessment Methodologies
Assessing the purity of isolated this compound is essential to ensure its quality for further studies. Various analytical techniques can be employed for this purpose.
Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are frequently used to assess the purity of this compound by checking for the presence of other compounds. mdpi.comjournals.co.zanih.gov A single spot on a TLC plate or a single peak in an HPLC chromatogram, with appropriate detection methods, can indicate a high degree of purity.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), are crucial for confirming the identity and assessing the purity of isolated compounds. neliti.comuow.edu.aumdpi.commdpi.com The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum provide detailed information about the compound's structure and can reveal the presence of impurities. neliti.comuow.edu.aumdpi.com Comparing spectroscopic data with published values for pure this compound is a standard method for confirming its identity and assessing purity.
Other methods mentioned in the context of natural product isolation and purity assessment include melting point determination and elemental analysis, although specific details for this compound were not prominently featured in the search results. journals.co.zajournals.co.za The absence of significant signals from impurities in spectroscopic data and consistent physical properties are indicators of high purity. Small traces of protein were detected in one isolate, emphasizing the importance of assessing purity. referencecitationanalysis.com
Structural Elucidation and Characterization of Neodulin and Its Analogs
Spectroscopic Analysis for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton Assignment)
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, including Neodulin and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals to specific nuclei within the molecule, providing insights into the connectivity and environment of atoms emerypharma.comjchps.com.
For this compound, proton NMR (¹H-NMR) data provides characteristic signals that are assigned to specific protons based on their chemical shift, multiplicity, and coupling constants. For instance, in the ¹H-NMR spectrum of this compound in CDCl₃, signals are observed at various delta (δ) values, such as a singlet at δ 7.72 assigned to H-1, a doublet at δ 7.56 assigned to H-2'', a singlet at δ 7.09 for H-4, and a singlet at δ 6.74 for H-7 neliti.com. Doublets at δ 6.72 and δ 5.68 are assigned to H-3'' and H-11a, respectively, with coupling constants providing information about their neighboring protons neliti.com. Multiplets or doublets of doublets are observed for protons like H-6α and H-6β, indicating coupling to multiple adjacent protons neliti.com. Two-dimensional NMR techniques such as ¹H-¹H COSY, HSQC, HMBC, and NOESY are invaluable for confirming proton assignments and establishing correlations between protons and carbons, thereby mapping the carbon skeleton and identifying functional groups neliti.comresearchgate.netthieme-connect.com.
While specific ¹³C-NMR data for this compound is not explicitly detailed in the provided snippets, ¹³C-NMR is generally used in conjunction with ¹H-NMR and 2D techniques like HSQC and HMBC to assign carbon signals and determine the types of carbon atoms (methyl, methylene, methine, quaternary) present in the molecule emerypharma.com.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula and identifying structural subunits. Electron Ionization Mass Spectrometry (EIMS) is commonly used for this purpose.
For this compound, EIMS at 70 eV shows a molecular ion peak [M]⁺ at m/z 308 (100%), which corresponds to its molecular weight and provides strong evidence for its molecular formula, C₁₈H₁₂O₅ neliti.comuni.lunih.govebi.ac.uk. Fragment ions observed at lower m/z values (e.g., 291, 221, 195, 162, 158) result from the fragmentation of the molecule in the mass spectrometer, yielding characteristic patterns that can be used to deduce structural features neliti.com. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the exact molecular formula colab.ws.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems and aromatic rings. The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, and the intensity of absorption is represented by the molar absorptivity (ε or log ε).
The UV-Vis spectrum of this compound (in CHCl₃) exhibits absorption maxima at λmax (log ε) 250 (4.14), 256.5 (4.09), and 305 (4.10) nm neliti.com. These absorption bands are characteristic of the chromophores present in the this compound structure, likely arising from the conjugated π electron systems of the aromatic rings and the furan (B31954) and pyran rings neliti.com. The positions and intensities of these maxima provide clues about the degree of conjugation and the presence of specific chromophoric systems within the molecule.
Here is a summary of spectroscopic data for this compound:
| Spectroscopic Technique | Data |
| ¹H-NMR (CDCl₃) | δ 7.72 (s, H-1), 7.56 (d, J=2Hz, H-2''), 7.09 (s, H-4), 6.74 (s, H-7), 6.72 (d, J=2Hz, H-3''), 6.44 (s, H-10), 5.92 & 5.90 (2H, s, H-2'''), 5.68 (d, J=7Hz, H-11a), 4.28 (dd, J=11, 6Hz, H-6α), 3.72 (dd, J=11, 10Hz, H-6β), 3.60 (ddd, J=7, 5, 11Hz, H-6a) neliti.com |
| EIMS (70eV) | m/z [M]⁺ 308 (100%), 291 (2), 221 (6), 195 (11), 162 (34), 158 (24) neliti.com |
| IR (KBr) | νmax 1645, 1639, 1608, 1540, 1511, 1040, 935 cm⁻¹ neliti.com |
| UV-Vis (CHCl₃) | λmax (log ε) 250 (4.14), 256.5 (4.09), 305 (4.10) nm neliti.com |
Structural Relationships with Co-Occurring Pterocarpans and Isoflavanoids
This compound often co-occurs with other isoflavonoids, including pterocarpans and isoflavones, in the plants from which it is isolated, such as Pachyrhizus erosus and Neorautanenia mitis neliti.comresearchgate.netcolab.wsmdpi.com. These co-occurring compounds share structural similarities with this compound, reflecting common biosynthetic pathways. Understanding these relationships aids in the identification and characterization of new compounds and provides insights into the plant's metabolic profile.
Comparison with Neodulene, Ficinin, Pachyrrhizine, Neotenone, Dolineon
This compound (a pterocarpan) is structurally related to other isoflavonoids found in the same plant sources. These relationships are based on variations in the core isoflavonoid (B1168493) skeleton, oxidation states, and substituent patterns.
Neodulene: Neodulene is another compound found in Neorautanenia edulis and is structurally related to this compound . The provided information does not detail the specific structural difference, but its co-occurrence suggests a close biosynthetic link.
Ficinin: Ficinin is a coumaranofurochromane isolated from Neorautanenia ficifolia and N. mitis journals.co.zaresearchgate.net. It shares the coumaranofurochromane skeleton with this compound. Ficinin contains a methoxyl and a methylenedioxy group, and its UV and IR spectra are characteristic of this class of compounds, showing a UV maximum around 251 nm journals.co.za.
Pachyrrhizine: Pachyrrhizine is a 3-arylcoumarin isolated from Pachyrhizus erosus and Neorautanenia mitis neliti.comresearchgate.netcolab.wsmdpi.comnih.gov. While this compound is a pterocarpan (B192222), Pachyrrhizine is an isoflavonoid with a different ring system. Its UV spectrum shows maxima at 252, 291.5, and 351 nm, and its IR spectrum includes a characteristic carbonyl stretch at 1728 cm⁻¹ neliti.com. The ¹H-NMR of Pachyrrhizine shows signals for aromatic protons and a methoxy (B1213986) group neliti.com.
Neotenone: Neotenone is an isoflavonoid found in Pachyrhizus erosus and Neorautanenia mitis neliti.comresearchgate.netcolab.wsmdpi.comnih.govuni.lu. It is an isoflavanone, differing from the pterocarpan structure of this compound. Dehydroneotenone (B72997), a related compound, has also been isolated neliti.com. The conversion between dehydroneotenone and (±)-neodulin has been reported, highlighting a close structural and potentially biosynthetic relationship journals.co.za.
Dolineone: Dolineone is a rotenoid isolated from Pachyrhizus tuberosus and Neorautanenia mitis researchgate.netcolab.wsmdpi.comnih.govresearchgate.netresearchgate.net. Rotenoids, like dolineone, are derived from isoflavonoids but possess a distinct rotenoid skeleton. Dolineone has a molecular formula of C₁₉H₁₂O₆ and a molecular weight of 336.3 g/mol nih.gov.
The co-occurrence and structural similarities among this compound and these compounds suggest that they are likely derived from common biosynthetic pathways in the plants where they are found. Studies involving the isolation and characterization of these compounds often employ similar spectroscopic methods, and comparison of their spectroscopic data is essential for structural identification and confirmation.
| Compound | Class | Molecular Formula | PubChem CID | Key Structural Features |
| This compound | Pterocarpan | C₁₈H₁₂O₅ | 100179 nih.gov | Coumaranofurochromane skeleton |
| Ficinin | Coumaranofurochromane | C₁₉H₁₄O₆ | 44257446 uni.lu | Coumaranofurochromane skeleton with methoxyl and methylenedioxy groups journals.co.za |
| Pachyrrhizine | 3-Arylcoumarin | C₁₉H₁₂O₆ | 101277 nih.gov | 3-Arylcoumarin skeleton with methoxyl and methylenedioxy groups neliti.com |
| Neotenone | Isoflavanone | C₁₉H₁₄O₆ | 73603 nih.gov | Isoflavanone skeleton with methoxyl and methylenedioxy groups neliti.com |
| Dolineone | Rotenoid | C₁₉H₁₂O₆ | 5316959 nih.gov | Rotenoid skeleton with methylenedioxy group nih.gov |
Analysis of Specific Structural Motifs and Derivatives (e.g., Methoxyl Groups, Methylenedioxy-Groups)
The presence of a methylenedioxy group in this compound is indicated by characteristic infrared absorption bands (e.g., at 940, 1033, 1199 cm⁻¹) and positive chemical tests like the Labat and Gaebel tests journals.co.za. In the ¹H-NMR spectrum, the methylenedioxy group typically appears as a two-proton singlet at around δ 5.90 ppm neliti.comuow.edu.au. This motif is commonly found in natural products and contributes to the structural complexity of isoflavonoids like this compound wikipedia.org. The methylenedioxy group in this compound is substituted at the C-4' and C-5' positions on the B ring, as determined by HMBC correlations uow.edu.au.
Methoxyl groups are also important substituents in this compound analogs. For instance, neofolin contains two methoxyl groups and one methylenedioxy group journals.co.za. The position of methoxyl groups can be assigned using NMR spectroscopy, particularly by analyzing the low-field region of the spectrum and observing characteristic signals journals.co.za. The total synthesis of dihydroneofolin has helped confirm the assignment of the position of a methoxyl group journals.co.za. Methods for determining methoxyl content in organic compounds are well-established and typically involve acid-catalyzed reactions researchgate.net.
Synthetic Approaches to this compound and its Derivatives (e.g., Dihydroneofolin)
Synthetic routes have been developed to access this compound and its derivatives, providing methods for confirming structural assignments and producing analogs for further study researchgate.netjournals.co.zaoup.com.
The total synthesis of dihydroneofolin, a derivative of neofolin (an analog of this compound), has been achieved journals.co.za. One approach involves a Perkin reaction between 5-formyl-6,7-dihydroxycoumaran and 6-methoxy-3,4-methylenedioxyphenylacetic ester, followed by methylation journals.co.za. The synthetic dihydroneofolin was found to be identical to the hydrogenation product of natural neofolin based on melting point, mixed melting point, analysis, and infrared spectra journals.co.za.
Another synthetic strategy for pterocarpans, the structural class to which this compound belongs, involves the reduction of isoflavones researchgate.netoup.comresearchgate.net. For example, 4',5'-dimethoxy-2'-hydroxyfurano[3'',2'':6,7]isoflavone can be treated with sodium borohydride (B1222165) to yield 8,9-dimethoxyfurano[3',2':2,3]pterocarpan oup.com. While this specific example pertains to a dimethoxy analog, similar principles can be applied to the synthesis of this compound and other derivatives.
Interconversion between this compound and dehydroneotenone, another isoflavonoid, has also provided chemical evidence for the structure of this compound journals.co.za. Palladium-catalyzed hydrogenation of this compound can yield a dihydro-compound journals.co.za. Conversely, dehydroneotenone can be converted to neofolinol, which can then undergo ring closure to produce (±)-neodulin, albeit in poor yield due to harsh reaction conditions journals.co.za. Attempts to achieve simultaneous demethylation and ring closure using milder reagents have been reported to fail journals.co.za.
These synthetic efforts and interconversion studies contribute significantly to the understanding of the chemical reactivity and structural relationships of this compound and its related compounds researchgate.netjournals.co.zajournals.co.za.
Biosynthesis and Metabolic Pathways of Neodulin
Elucidation of Precursor Molecules and Intermediates
The foundational steps in the biosynthesis of flavonoids, the class to which neodulin belongs, are initiated by the phenylpropanoid pathway. This pathway commences with phenylalanine, an amino acid derived from the shikimate pathway nih.govresearchgate.net. Phenylalanine undergoes a series of enzymatic conversions to produce 4-coumaroyl-CoA wikipedia.orgnih.govmdpi.com.
4-coumaroyl-CoA serves as a pivotal intermediate, condensing with malonyl-CoA to form chalcones wikipedia.orgnih.gov. Chalcones are characterized by a two-phenyl ring structure and represent the initial committed step into the flavonoid pathway wikipedia.org. Subsequent enzymatic reactions involving ring closure and structural modifications of chalcones lead to the formation of various flavonoid subclasses researchgate.netwikipedia.org.
The biosynthesis of pterocarpans like this compound specifically involves the isoflavonoid (B1168493) branch of this pathway, which is largely unique to legumes researchgate.net. While detailed intermediates specifically for this compound were not extensively found, the general route to pterocarpans involves the conversion of flavanones to isoflavones, followed by further enzymatic steps leading to the pterocarpan (B192222) skeleton researchgate.net. The ability to synthesize various pterocarpans can depend on the availability of suitable precursor compounds researchgate.net.
Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis
The enzymatic machinery driving this compound biosynthesis is shared with the broader phenylpropanoid and flavonoid pathways nih.govwikipedia.org. Key enzymes in the initial phenylpropanoid pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl CoA-ligase (4CL) frontiersin.orgnih.govmdpi.com.
Further along the pathway, enzymes critical for flavonoid and isoflavonoid synthesis are involved. Chalcone synthase (CHS) is a central enzyme that catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones wikipedia.orgnih.gov. Chalcone isomerase (CHI) then facilitates the conversion of chalcones into flavanones wikipedia.orgnih.gov. The conversion of flavanones to isoflavones, a crucial step for pterocarpan biosynthesis, is mediated by cytochrome P450 monooxygenases (CPMs), specifically isoflavone (B191592) synthase nih.gov. Downstream enzymes catalyze the cyclization and modifications required to yield the pterocarpan structure researchgate.net. While specific enzymes solely dedicated to this compound synthesis were not explicitly identified, the process relies on a series of selective enzymatic reactions within this established framework researchgate.net.
Regulation of Biosynthetic Pathways in Plants (e.g., in response to biotic and abiotic stress conditions)
The biosynthesis of secondary metabolites, including this compound and other pterocarpans, is subject to intricate regulatory mechanisms in plants, often triggered by environmental stresses such as biotic and abiotic factors nih.govmdpi.comresearchgate.net. Flavonoids and isoflavonoids, acting as phytoalexins, are known to be induced in response to microbial attack and other stress conditions researchgate.netscribd.com.
Transcriptional regulation plays a significant role in controlling the expression of genes encoding biosynthetic enzymes nih.govmdpi.com. Transcription factors, such as those belonging to the MYB, bHLH, and WD40 families, are known to coordinate the induction of phenylpropanoid and flavonoid defenses nih.govnih.govmdpi.com. For example, MYB transcription factors can regulate the expression of genes like CHS, a key enzyme in flavonoid biosynthesis nih.govencyclopedia.pub.
Research has demonstrated that abiotic stresses like salt stress can lead to the upregulation of specific flavonoids. This process can be mediated by the phosphorylation of transcription factors such as GmMYB173, which in turn regulates the expression of genes like GmCHS5 nih.gov. This highlights the importance of post-translational modifications in regulating these pathways under stress conditions nih.gov. The accumulation of phenylpropanoid metabolites can also be influenced by factors such as elevated CO2 levels researchgate.net. This complex regulatory network ensures the timely and efficient production of these defensive compounds when plants are challenged nih.govmdpi.com.
Comparative Biosynthetic Studies with Related Flavonoids and Phenylpropanoids
This compound is classified as a pterocarpan, a subclass of isoflavonoids, which are themselves part of the larger flavonoid family, all stemming from the phenylpropanoid pathway researchgate.netnih.govwikipedia.org. Comparative biosynthetic studies reveal common initial steps shared across these different classes, with divergence occurring at later stages due to the action of specific enzymes wikipedia.orgencyclopedia.pub.
The general phenylpropanoid pathway, culminating in the formation of 4-coumaroyl-CoA, serves as the entry point for the biosynthesis of a diverse range of phenolic compounds, including flavonoids, isoflavonoids, lignins, stilbenes, and coumarins nih.govfrontiersin.orgresearchgate.net. The flavonoid pathway branches off with the CHS-catalyzed condensation of 4-coumaroyl-CoA and malonyl-CoA wikipedia.orgnih.gov.
The biosynthesis of various flavonoid subclasses (e.g., flavones, flavonols, isoflavones, anthocyanins) involves distinct enzymatic steps and intermediates following the formation of flavanones wikipedia.orgencyclopedia.pub. Isoflavonoid biosynthesis is characterized by a key rearrangement step catalyzed by isoflavone synthase, a type of CPM, which distinguishes it from the pathways leading to other flavonoid classes nih.gov. Pterocarpan biosynthesis further diverges from general isoflavone biosynthesis through specific cyclization reactions researchgate.net.
Comparative transcriptomic and metabolomic analyses have provided insights into the differences in flavonoid biosynthesis among various plant species or under different environmental conditions. These studies help to identify genes and metabolites associated with the accumulation of specific flavonoid compounds and elucidate the genetic and enzymatic basis for the structural diversity observed in flavonoids frontiersin.orgnih.gov.
Compound Names and PubChem CIDs
Biological Activities and Mechanistic Studies of Neodulin
Ion Channel Modulation Activities
Neodulin has been identified as a modulator of certain ion channels, which are critical for regulating cellular functions, including fluid and electrolyte transport across epithelial tissues. nih.govnstda.or.thcolab.ws
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition
Studies have shown that this compound inhibits the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govnstda.or.thcolab.wsuow.edu.au CFTR is an anion channel that plays a significant role in regulating fluid secretion in various epithelial tissues, including the intestine. nih.gov Inhibition of CFTR-mediated chloride secretion is a potential strategy for the treatment of secretory diarrheal diseases. colab.wsnih.gov this compound was found to inhibit cAMP-induced Cl⁻ secretion across T84 cell monolayers, a commonly used in vitro model for intestinal epithelial function. nih.govnstda.or.thcolab.wsuow.edu.au
Potential Modulation of Calcium-Activated Chloride Channels (TMEM16A)
In addition to its effects on CFTR, research suggests this compound may also modulate calcium-activated chloride channels (TMEM16A), also known as ANO1. nih.govnstda.or.thcolab.wsresearchgate.net TMEM16A channels are involved in various physiological processes, including smooth muscle contraction and epithelial secretion. researchgate.netnih.govfrontiersin.org While dolineone, another compound isolated from N. mitis, showed significant inhibition of TMEM16A, the specific modulatory effects and mechanisms of this compound on this channel warrant further detailed investigation. nih.govnstda.or.thcolab.ws
Dose-Response Analysis of Ion Channel Inhibition (e.g., IC50 values)
Quantitative analysis of this compound's inhibitory effects on CFTR has been performed, determining its half-maximal inhibitory concentration (IC50). Studies using cAMP-induced Cl⁻ secretion in T84 cells reported an IC50 value of approximately 2.42 µM for this compound. nih.govnstda.or.thcolab.wsuow.edu.au This value indicates the concentration at which this compound inhibits 50% of the maximal CFTR activity under the tested conditions. Other compounds isolated from N. mitis, such as dolineone, pachyrrhizine, and neotenone, also showed CFTR inhibitory activity with varying potencies. nih.govnstda.or.thcolab.wsuow.edu.au
Table 1: IC50 Values for CFTR Inhibition by Compounds from Neorautanenia mitis
| Compound | IC50 (µM) |
| Dolineone | ~0.81 |
| This compound | ~2.42 |
| Pachyrrhizine | ~2.87 |
| Neotenone | ~4.66 |
Data derived from studies on cAMP-induced Cl⁻ secretion across T84 cell monolayers. nih.govnstda.or.thcolab.wsuow.edu.au
Effects on Gastrointestinal Motility
This compound has also been investigated for its effects on gastrointestinal motility, a key factor in conditions like diarrhea. semanticscholar.org
Relaxation of Rhythmic Contraction in Isolated Jejunum
Studies using isolated rabbit jejunum have demonstrated that this compound can induce a pronounced relaxation of rhythmic contractions in a concentration-dependent manner. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua This effect suggests that this compound possesses antimotility properties, which could contribute to its potential antidiarrheal effects. Complete relaxation of the isolated jejunum was observed at a concentration of 60 µg/mL, which corresponds to approximately 194.7 µM. nih.govnih.govmdpi.comuow.edu.au This relaxation indicates an ability to reduce gastrointestinal motility. nih.gov
Investigation of Gastrointestinal Transit in vivo
In vivo studies have also been conducted to assess this compound's effect on gastrointestinal transit. Using a charcoal meal model in rats, the effect of this compound on the distance traveled by the charcoal marker through the intestine was evaluated. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net The results showed no significant change in the transit of activated charcoal in the gastrointestinal tract of rats treated with this compound at various dose levels (5, 10, and 20 mg/kg) when compared to the control group treated with distilled water. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net This suggests that while this compound demonstrates antimotility effects in isolated tissue preparations, its impact on in vivo gastrointestinal transit, as measured by the charcoal meal test, was not statistically significant under the tested conditions. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net
Table 2: Effect of this compound on Gastrointestinal Transit of Activated Charcoal Meal in Rats
| Treatment | Dose (mg/kg) | % Intestinal Transit (Mean ± SD) |
| Distilled Water | - | 68.68 ± 9.02 |
| This compound | 5 | 71.88 ± 1.26 |
| This compound | 10 | 70.58 ± 4.08 |
| This compound | 20 | 73.52 ± 6.24 |
| Atropine | 5 | 44.90 ± 5.38** |
Values are expressed as mean ± SD. ** = p = 0.001 compared to distilled water. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net
Insecticidal Properties
This compound has demonstrated insecticidal properties, contributing to the interest in its potential applications in pest control. nih.govresearchgate.net Its presence in plants like Neorautanenia mitis and Indigofera pilosa, traditionally used as insecticides or fish poisons, supports this activity. oup.comresearchgate.netresearchgate.netd-nb.info
Activity against Anopheles gambiae
Research has specifically investigated the activity of this compound against Anopheles gambiae, a primary vector for malaria. Studies have shown that this compound, along with other pterocarpans like 4-methoxyneoduline and nepseudin (B15367480), exhibits insecticidal properties against Anopheles gambiae. oup.comscirp.orgoalib.com
In one study evaluating compounds from Neorautanenia mitis, this compound showed activity against adult A. gambiae mosquitoes with an LC50 value of 0.005 mg/ml. At a higher concentration (0.02 mg/ml), this compound demonstrated 100% mortality within one hour after a 3-minute exposure time. oup.com
Data on the mosquitocidal activity of compounds isolated from N. mitis against adult A. gambiae is presented in the table below:
| Compound | LC50 (mg/ml) |
| Pachyrrhizine | 0.007 |
| Neotenone | 0.008 |
| Neorautanone | 0.009 |
| Neoduline | 0.005 |
| 4-Methoxyneoduline | 0.011 |
| Nepseudin | 0.003 |
| Permethrin (Standard) | 0.00004 |
This data indicates that this compound possesses notable activity against adult Anopheles gambiae. oup.com
Structure-Activity Relationship Studies for Insecticidal Effects
While comprehensive structure-activity relationship (SAR) studies specifically focused on this compound's insecticidal effects are limited in the provided search results, some insights can be drawn from comparative studies with related pterocarpans. In the evaluation of compounds from Neorautanenia mitis, the related pterocarpans neoduline, 4-methoxyneoduline, and nepseudin showed differing levels of activity against A. gambiae. Nepseudin and neoduline had similar activities, while 4-methoxyneoduline was less active. oup.com This suggests that structural variations within the pterocarpan (B192222) core and substituents, such as the presence or position of methoxy (B1213986) groups, can influence insecticidal potency.
More broadly, SAR studies on other classes of insecticides, such as neonicotinoids, highlight the importance of specific structural features, including topological and edge adjacency indices, and 3D molecular descriptors, in influencing insecticidal activity. mdpi.comacademicdirect.org While these studies are not directly on this compound, they underscore the general principle that the chemical structure of a compound is intrinsically linked to its biological activity. Further dedicated SAR studies on this compound and its analogs would be necessary to fully elucidate the structural determinants of its insecticidal effects.
Comparative Biological Activities within the Pterocarpan Class
Pterocarpans, as a class, exhibit a wide range of biological activities. nih.govcolab.wsresearchgate.net These include not only insecticidal properties but also antimicrobial, anti-tumor, antioxidant, and anti-inflammatory activities. nih.govcolab.wsresearchgate.net this compound's insecticidal activity aligns with the known properties of other pterocarpans.
Comparative studies involving this compound and other compounds from Neorautanenia mitis, including other pterocarpans like nepseudin and 4-methoxyneoduline, as well as isoflavonoids and coumarins, have shown that the efficacy against Anopheles gambiae can vary among these natural products. oup.com While this compound is active, other compounds like nepseudin may exhibit even higher potency against mosquitoes. oup.com This highlights the diversity of biological activities within the pterocarpan class and related isoflavonoids, and the potential for identifying compounds with optimized effects for specific applications.
Exploration of Other Potential Cellular and Molecular Targets
Beyond its insecticidal properties, research has begun to explore other potential cellular and molecular targets of this compound. Studies on compounds from Neorautanenia mitis have investigated their effects on ion channels, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel and the calcium-activated Cl- channel (TMEM16A). This compound was found to inhibit cAMP-induced Cl- secretion across T84 cell monolayers, showing an IC50 value of approximately 2.42 µM. nih.gov This suggests this compound may interact with ion channels involved in cellular secretion. TMEM16A is also being explored as a potential therapeutic target in various cancers. researchgate.net
Additionally, this compound has shown a pronounced relaxation effect on the rhythmic contraction of isolated rabbit jejunum in a concentration-dependent manner, achieving complete relaxation at 60 µg/mL. mdpi.comreferencecitationanalysis.com This indicates a potential target related to smooth muscle activity.
The investigation into these diverse activities suggests that this compound may interact with multiple cellular and molecular targets, warranting further research to fully understand its pharmacological potential beyond insecticidal applications.
Molecular Interactions and Ligand Target Binding Research
Profiling of Ligand-Target Interactions (e.g., with CFTR, TMEM16A)
Based on the available search results, specific research profiling the ligand-target interactions of Neodulin with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or Transmembrane protein 16A (TMEM16A) was not identified. While CFTR and TMEM16A are known ion channels and have been subjects of research regarding their interactions with various compounds researchgate.netmdpi.comelifesciences.orgresearchgate.netnih.govnih.govcysticfibrosis.org.uk, information detailing this compound's direct interaction or modulatory effects on these specific targets was not found. This compound has been mentioned in the context of showing a pronounced relaxation in studies related to anti-diarrheal activity, but the specific molecular target responsible for this effect was not identified in the provided information referencecitationanalysis.commdpi.com.
Computational Modeling and Molecular Docking Studies to Predict Binding Modes
Computational modeling techniques, such as molecular docking, are widely used in drug discovery to predict the potential binding modes and affinities of small molecules with target proteins mdpi.comamazonaws.comfrontiersin.org. These studies provide theoretical insights into how a ligand might interact with a protein's binding site, including identifying key residues involved in interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking mdpi.com. While molecular docking is a standard approach in studying ligand-protein interactions amazonaws.comfrontiersin.org, no specific studies detailing the computational modeling or molecular docking of this compound with protein targets, including CFTR or TMEM16A, were found in the provided search results.
Advanced Analytical Methodologies Applied in Neodulin Research
Advanced Separation Techniques (e.g., HPLC-MS, GC-MS)
Advanced separation techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental in Neodulin research, particularly for isolating and identifying the compound within complex matrices such as plant extracts. HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for the identification and quantification of molecules saiflucknow.org. It is widely used for the analysis of various compounds, including those in plant extracts saiflucknow.orgresearchgate.net. GC-MS is another technique used for separating and identifying volatile and semi-volatile compounds in complex mixtures smithers.com. While GC-MS is applicable to volatile compounds, HPLC-MS is often preferred for less volatile or thermally labile compounds like many natural products. Research on Neorautanenia mitis, a plant known to contain this compound, has utilized techniques like column chromatography for the isolation of compounds, which are then subjected to further analysis semanticscholar.orgmdpi.com. GC-MS has been used to detect phytochemicals in plant extracts, and this compound has been identified among compounds in such analyses researchgate.net.
High-Throughput Screening Technologies for Bioactivity Assessment
High-Throughput Screening (HTS) technologies play a significant role in rapidly evaluating the biological activities of large numbers of compounds, including natural products like this compound nih.govnih.gov. HTS allows for the quick assessment of the effects of this compound or fractions containing this compound on various biological targets or pathways in a parallel manner nih.gov. This is particularly useful in the initial stages of drug discovery or bioactivity profiling to identify potential effects efficiently nih.gov. While specific HTS data solely focused on this compound's bioactivity across a wide range of targets is not extensively detailed in the provided search results, the principle of HTS is broadly applied in the screening of small molecules and natural product libraries for diverse biological activities, such as antibacterial properties or effects on specific cellular processes nih.govnih.gov. For instance, studies on compounds from Neorautanenia mitis, which contains this compound, have involved evaluating their inhibitory activity against specific biological targets like CFTR and TMEM16A channels using techniques that can be adapted for higher throughput screening uow.edu.au.
Quantitative Analysis and Confirmation using Spectroscopic Techniques
Spectroscopic techniques are indispensable for the quantitative analysis and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and purity of a compound at the atomic level creative-biostructure.comuii.ac.id. Both 1H and 13C NMR are commonly used in the structural elucidation of natural products, including isoflavonoids like this compound researchgate.netmdpi.com. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule by analyzing characteristic vibrational frequencies creative-biostructure.com. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting compounds with chromophores and can be used for quantitative analysis based on absorbance at specific wavelengths creative-biostructure.com. Mass Spectrometry (MS), often coupled with separation techniques as mentioned earlier, provides the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and structure saiflucknow.org. The structural elucidation of this compound and related compounds has been supported by extensive spectroscopic data analysis, including 1D and 2D NMR and HRESIMS data researchgate.net. UV spectra have also been used in the characterization of this compound and related isoflavanoids journals.co.zajournals.co.za.
Microscopic and Imaging Techniques for Cellular-Level Studies
Microscopic and imaging techniques are employed to investigate the effects of this compound at the cellular level. These techniques allow researchers to visualize cellular morphology, localization of compounds, and cellular responses to treatment with this compound. Advanced microscopy techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy provide high-resolution images of cellular structures and processes neb.comamsterdamumc.orggu.se. These methods can be used to study how this compound interacts with cells, its uptake and distribution within cellular compartments, and any morphological changes it might induce. High-content screening (HCS), which combines automated microscopy, image acquisition, and analysis, is particularly useful for cell-based assays to gather biologically relevant information from cells treated with compounds corning.com. While specific studies detailing the cellular imaging of this compound were not prominently found in the search results, these techniques are standard in investigating the cellular impact of bioactive compounds.
Application of Chemoinformatics and Compound Databases (e.g., ChEMBL)
Chemoinformatics and compound databases like ChEMBL are valuable resources in this compound research ebi.ac.ukebi.ac.uk. ChEMBL is a manually curated database of bioactive molecules with drug-like properties, integrating chemical, bioactivity, and genomic data ebi.ac.uk. Researchers can utilize ChEMBL to access information on this compound (which is listed in ChEMBL with CHEMBL479690) and related compounds, including their structures, properties, and reported biological activities ebi.ac.ukblogspot.com. Chemoinformatics tools can be applied for various purposes, such as predicting the physicochemical properties of this compound, performing similarity searches to identify structurally related compounds with known activities, or for virtual screening to identify potential biological targets blogspot.comdovepress.comnih.gov. These computational approaches complement experimental studies by providing insights and guiding further research directions.
Ethnobotanical Context and Traditional Uses Research of Neodulin Containing Plants
Documentation of Traditional Medicinal Applications of Neorautanenia mitis
Traditional medical practitioners (TMPs) and local communities in various parts of Africa have historically utilized Neorautanenia mitis for treating a range of ailments tandfonline.comtandfonline.comtheferns.infouow.edu.au. The tuberous root of the plant is a particularly valued part in these traditional practices tandfonline.comtandfonline.comzimbabweflora.co.zw.
Documented traditional uses of Neorautanenia mitis include:
Treatment of scabies and effectiveness against mites in humans tandfonline.comtandfonline.com. An alcohol decoction of the tuberous root is traditionally used for this purpose tandfonline.comtandfonline.com.
Management of dysmenorrhea ( painful menstruation), often administered as a cold-water decoction tandfonline.comtandfonline.com.
Treatment of neuropsychiatric disorders and as an anticonvulsant tandfonline.comtandfonline.com.
Use in traditional veterinary medicine, such as treating scabies of calves in Rwanda thieme-connect.com.
Application against animal lice in Eritrea capes.gov.brnih.govlshtm.ac.uk.
Treatment of syphilis and rashes uow.edu.au.
Addressing female frigidity uow.edu.au.
Management of diarrhea in both humans and animals uow.edu.auuow.edu.auresearch-nexus.netmdpi.comuow.edu.aucore.ac.uk. Herbal preparations, often water macerations of the root, are used by TMPs and livestock owners in Nigeria for diarrheal symptoms uow.edu.au.
Ethnobotanical Surveys and Knowledge Systems
Ethnobotanical surveys conducted in different African regions have documented the traditional knowledge surrounding the use of Neorautanenia mitis. These surveys highlight the plant's significance within local healthcare systems.
For instance, an ethnobotanical study in Eritrea identified Neorautanenia mitis as one of the plants traditionally used against hematophagous insects, specifically animal lice capes.gov.brnih.govlshtm.ac.uk. Surveys in Nigeria also indicate the use of Neorautanenia mitis by traditional medical practitioners for treating diarrhea in both humans and animals uow.edu.auuow.edu.auuow.edu.aucore.ac.uk. These surveys underscore the integration of traditional knowledge with modern scientific inquiry in evaluating the potential of medicinal plants research-nexus.net.
Scientific Validation of Traditional Claims through in vitro and ex vivo Models
Scientific studies have aimed to validate the traditional medicinal claims of Neorautanenia mitis through in vitro and ex vivo models, investigating the plant's biological activities and identifying potential active compounds.
Research has focused on the antidiarrheal properties of Neorautanenia mitis, a prominent traditional use uow.edu.auuow.edu.auresearch-nexus.netmdpi.comuow.edu.aucore.ac.ukresearchgate.netnih.govnih.govresearchgate.net. Studies have evaluated the effects of extracts and isolated compounds from the plant on various mechanisms related to diarrhea.
In vitro and ex vivo studies have demonstrated the ability of Neorautanenia mitis extracts and certain isolated compounds to inhibit intestinal motility and secretion. For example, the aqueous root extract has shown concentration-dependent inhibition of spontaneous contractions of the rabbit jejunum in isolated tissue studies nih.gov. A study investigating compounds isolated from N. mitis found that neodulin showed a pronounced relaxation of the rhythmic contraction of isolated rabbit jejunum in a concentration-dependent manner, achieving complete relaxation at a certain concentration mdpi.comuow.edu.auresearchgate.net.
Further research has explored the effect of compounds from N. mitis on ion channels involved in secretory diarrhea. Four compounds, including this compound, dolineone, pachyrrhizine, and neotenone, were found to inhibit cAMP-induced Cl⁻ secretion across T84 cell monolayers, a model for intestinal epithelial cells uow.edu.aunih.gov. These compounds showed inhibitory activity with varying half-maximal inhibitory concentration (IC₅₀) values uow.edu.aunih.gov.
Data from these studies provide scientific evidence supporting the traditional use of Neorautanenia mitis for conditions like diarrhea by demonstrating effects on key physiological processes in the gut.
Below is a table summarizing the inhibitory activity of some compounds isolated from Neorautanenia mitis on cAMP-induced Cl⁻ secretion:
| Compound | IC₅₀ (µM) on cAMP-induced Cl⁻ secretion in T84 cells |
| Dolineone | ~0.81 uow.edu.aunih.gov |
| This compound | ~2.42 uow.edu.aunih.gov |
| Pachyrrhizine | ~2.87 uow.edu.aunih.gov |
| Neotenone | ~4.66 uow.edu.aunih.gov |
Studies have also investigated the effects of Neorautanenia mitis extracts on isolated non-pregnant rat uterus, showing concentration-dependent inhibition of normal rhythmic contractions and inhibition of oxytocin-induced and acetylcholine-induced contractions. This finding corroborates the traditional use of the plant in treating dysmenorrhea nih.gov.
The research highlights the presence of pharmacologically active principles in Neorautanenia mitis that align with its traditional applications tandfonline.comtandfonline.com.
Future Directions and Emerging Research Avenues for Neodulin
Exploration of Undiscovered Biological Activities and Therapeutic Potential
Current research indicates that Neodulin, a protein also identified as CHEMBL479690, is involved in regulating various physiological processes, including cell signaling and neuronal function. Studies suggest a potential critical role in the central nervous system, influencing behaviors, cognition, and possibly mood regulation. ontosight.ai This highlights a significant area for future research: the comprehensive exploration of its undiscovered biological activities.
Specifically, the therapeutic potential of this compound in neurological and psychiatric disorders is an active area of investigation. ontosight.ai Modulating this compound activity could potentially lead to novel treatments for conditions such as depression, anxiety, and cognitive impairments. ontosight.ai Further studies are needed to fully understand its function, interactions with other molecules, and its involvement in disease states to fully elucidate its role in human health and disease. ontosight.ai
Beyond neurological applications, research on compounds isolated from Neorautanenia mitis, including this compound, has shown antidiarrhoeal activity. This compound demonstrated a pronounced relaxation of the rhythmic contraction of isolated rabbit jejunum in a concentration-dependent manner. mdpi.comresearchgate.net This finding suggests potential therapeutic applications in gastrointestinal disorders, warranting further investigation into the mechanisms and efficacy of this compound in this context. mdpi.comcolab.ws
Application of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of omics technologies, such as metabolomics and proteomics, holds significant promise for unraveling the complex biological roles of this compound. Multiomics profiling offers the advantage of providing additional dimensions to biomedical studies, allowing for high-throughput, in-depth investigations of molecular mechanisms. nih.gov These technologies can integrate genomic, epigenetic, transcriptomic, proteomic, and metabolomic profiles, providing a holistic view of biological systems. nih.gov
In the context of this compound, metabolomics could be employed to identify and quantify the metabolic pathways it influences or is a part of. Proteomics can help identify proteins that interact with this compound, shedding light on its signaling networks and functional partners. sgul.ac.uk This integrated approach can provide crucial insights into how this compound exerts its effects at a molecular level, particularly in the central nervous system and in mediating observed activities like smooth muscle relaxation. ontosight.aimdpi.comresearchgate.net While omics technologies are widely applied in the study of medicinal plants and biological processes, their specific application to comprehensively study this compound's mechanisms is an important future direction. researchgate.netmdpi.com
Development of Novel Analytical Platforms for Comprehensive this compound Profiling
Accurate and sensitive detection and quantification of this compound in various biological and plant matrices are crucial for understanding its biosynthesis, distribution, and metabolism. Future research should focus on developing novel analytical platforms for comprehensive this compound profiling.
Current analytical methods for detecting and quantifying compounds in biological matrices often involve techniques like liquid chromatography coupled to mass spectrometry (LC-MS/MS) and ligand-binding assays (LBAs) such as ELISA. nih.govresearchgate.net While these techniques are powerful, the specific challenges associated with this compound, such as its concentration in different tissues or its metabolic fate, may necessitate the development of more specialized or highly sensitive methods. nih.govresearchgate.netusp.org
Advanced analytical techniques, including high-resolution mass spectrometry and novel chromatographic approaches, could provide enhanced sensitivity, specificity, and throughput for this compound analysis. mdpi.com The development of targeted and untargeted profiling methods would allow for both the precise quantification of this compound and the identification of its precursors, metabolites, and related compounds. This is essential for pharmacokinetic studies, understanding its role in complex biological mixtures, and quality control of this compound derived from natural or synthetic sources.
Synthetic Biology and Metabolic Engineering Approaches for Sustainable Production
This compound is a natural product, and its isolation from plant sources may be subject to limitations such as low abundance, environmental variations, and seasonal availability. nih.govrsc.org Synthetic biology and metabolic engineering offer promising alternatives for the sustainable and scalable production of this compound.
Reconstructing biosynthetic pathways in heterologous microorganisms provides a potential route to produce natural products using inexpensive renewable resources. nih.govrsc.org Metabolic engineering offers the technological platform to enhance the production of such compounds in engineered hosts. nih.gov This involves manipulating genetic pathways to optimize the production of a desired molecule. mdpi.com
Future directions include identifying and cloning the genes responsible for this compound biosynthesis in its native plant sources. These genes can then be introduced into suitable microbial or plant hosts (e.g., yeast, bacteria, or fast-growing plants) and the metabolic pathways engineered to maximize this compound yield. nih.govrsc.orgfrontiersin.org This approach could ensure a consistent and cost-effective supply of this compound for research and potential therapeutic applications, overcoming the challenges associated with traditional extraction methods. rsc.org
Investigation of this compound's Role in Plant-Environment Interactions and Chemical Ecology
As a compound found in plants like Neorautanenia mitis, this compound likely plays a role in the plant's interactions with its environment. Future research should investigate this compound's function in plant defense mechanisms, signaling pathways, and chemical ecology.
Phytochemicals, including compounds like this compound, are crucial for mediating interactions between plants and other organisms, as well as the abiotic environment. They can function in chemical defense, act as attractants or repellents, and provide protection against environmental stressors.
Investigating this compound's presence and concentration in different plant tissues and under various environmental conditions (e.g., pathogen attack, herbivory, or abiotic stress) can provide insights into its ecological role. Studies could explore whether this compound acts as a deterrent to herbivores or pathogens, or if it is involved in signaling within the plant or with other organisms in the ecosystem. frontiersin.orgnih.govnih.gov Understanding the chemical ecology of this compound can reveal novel functions and potentially lead to new applications, such as in sustainable agriculture or pest management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
